molecular formula C12H18N2O2 B12111694 Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- CAS No. 1239851-79-6

Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)-

Cat. No.: B12111694
CAS No.: 1239851-79-6
M. Wt: 222.28 g/mol
InChI Key: NZOJBVVNKNCRDH-UHFFFAOYSA-N
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Description

Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanamide, featuring a methoxy and methyl group on the phenyl ring, and a methylamino group on the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- typically involves the reaction of 2-methoxy-5-methylphenylamine with a suitable acylating agent, such as propanoyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-3-(methylamino)propanamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)-3-(methylamino)propylamine.

    Substitution: Formation of N-(2-methoxy-5-methylphenyl)-3-(azido)propanamide.

Scientific Research Applications

Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring may enhance its binding affinity to these targets, while the methylamino group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, N-(2-methoxyphenyl)-3-(methylamino)-
  • Propanamide, N-(2-methylphenyl)-3-(methylamino)-
  • Propanamide, N-(2-methoxy-5-chlorophenyl)-3-(methylamino)-

Uniqueness

Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Properties

1239851-79-6

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-(methylamino)propanamide

InChI

InChI=1S/C12H18N2O2/c1-9-4-5-11(16-3)10(8-9)14-12(15)6-7-13-2/h4-5,8,13H,6-7H2,1-3H3,(H,14,15)

InChI Key

NZOJBVVNKNCRDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCNC

Origin of Product

United States

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